3,4-Dimethoxythiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

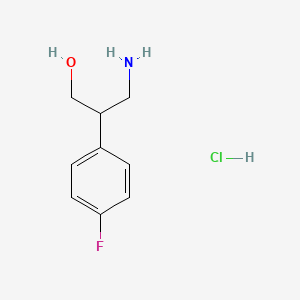

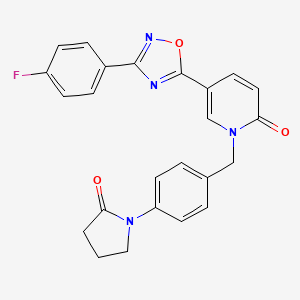

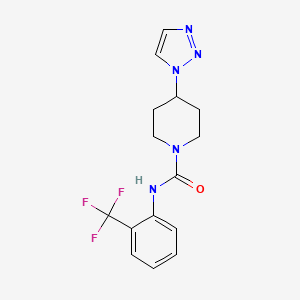

3,4-Dimethoxythiophene-2-sulfonamide is a heterocyclic organic compound containing sulfur, oxygen, nitrogen, and carbon atoms. It has a molecular weight of 223.27 .

Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is1S/C6H9NO4S2/c1-10-4-3-12-6 (5 (4)11-2)13 (7,8)9/h3H,1-2H3, (H2,7,8,9) . Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 223.27 . It has a storage temperature of room temperature .Applications De Recherche Scientifique

Overview of Sulfonamides in Scientific Research

Sulfonamides, including 3,4-Dimethoxythiophene-2-sulfonamide, have a broad spectrum of applications in scientific research due to their unique chemical properties. These compounds are integral in the development of various drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Sulfonamides serve as key functional groups in many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing their versatility in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Carbonic Anhydrase Inhibition and Glaucoma Treatment

One significant application of sulfonamides in scientific research is in the development of carbonic anhydrase inhibitors (CAIs) for glaucoma treatment. Sulfonamide-based CAIs play a crucial role in reducing intraocular pressure, a key factor in glaucoma management. Research on sulfonamides has led to the discovery of novel compounds targeting the tumor-associated isoforms CA IX/XII, showing potential for both therapeutic and diagnostic applications in oncology (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antibacterial Applications

Sulfonamides have a long history of use as antimicrobial and antibacterial agents. They inhibit the synthesis of folic acid in bacteria, which is essential for bacterial growth. This mechanism of action makes sulfonamides effective in treating a wide range of bacterial infections. Recent research and patents have explored novel sulfonamide compounds for their antimicrobial properties, highlighting the ongoing significance of these compounds in the development of new antibacterial drugs (Gulcin & Taslimi, 2018).

Environmental Impact and Biodegradation

The environmental presence of sulfonamides, due to their widespread use in medicine and agriculture, has raised concerns regarding their impact on microbial populations and the potential for promoting antibiotic resistance. Scientific studies have focused on the biodegradation of sulfonamides in the environment, aiming to understand their fate and reduce their ecological footprint. These studies are crucial for developing strategies to mitigate the environmental risks associated with sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Propriétés

IUPAC Name |

3,4-dimethoxythiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4S2/c1-10-4-3-12-6(5(4)11-2)13(7,8)9/h3H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPJPPRTLEXMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC(=C1OC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)

![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)

![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)

![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)

![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)